Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)-
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Overview
Description
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves several well-known methods, including the Skraup synthesis, the Doebner-Von Miller synthesis, and the Friedländer synthesis. For Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)-, a multi-step synthesis approach can be employed:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent and an acid catalyst, such as sulfuric acid.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, known for its antimalarial and antibacterial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities but different reactivity due to the position of the nitrogen atom.
Quinolones: A class of compounds derived from quinoline, known for their broad-spectrum antibacterial activity.
Uniqueness
Quinoline, 6-chloro-1,2,3,4-tetrahydro-2-phenyl-4-(phenylthio)- is unique due to the presence of the chlorine, phenyl, and phenylthio groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with various biological targets, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
184226-22-0 |
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Molecular Formula |
C21H18ClNS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
6-chloro-2-phenyl-4-phenylsulfanyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C21H18ClNS/c22-16-11-12-19-18(13-16)21(24-17-9-5-2-6-10-17)14-20(23-19)15-7-3-1-4-8-15/h1-13,20-21,23H,14H2 |
InChI Key |
SDYUDGVJQVZXIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C1SC3=CC=CC=C3)C=C(C=C2)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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